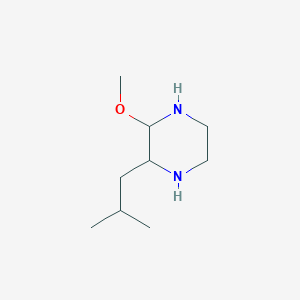
2-Methoxy-3-(2-methylpropyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 2-methoxy-3-(2-methylpropyl)- (9CI): is an organic compound with the molecular formula C9H14N2O . It is a derivative of piperazine, characterized by the presence of a methoxy group and an isobutyl group attached to the pyrazine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of piperazine, 2-methoxy-3-(2-methylpropyl)- typically involves the reaction of 2-methoxypyrazine with isobutyl bromide under basic conditions. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Piperazine, 2-methoxy-3-(2-methylpropyl)- can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Thiols, amines.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Thiol or amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Piperazine, 2-methoxy-3-(2-methylpropyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry .
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on cellular processes. It is also employed in the development of new biochemical assays .
Medicine: Piperazine derivatives, including 2-methoxy-3-(2-methylpropyl)-, have been investigated for their potential therapeutic applications. They exhibit activity against certain parasitic infections and are being explored for their anthelmintic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of piperazine, 2-methoxy-3-(2-methylpropyl)- involves its interaction with specific molecular targets. In the case of its anthelmintic activity, the compound acts by paralyzing the parasites, which are then expelled from the host body. This is achieved through the inhibition of neuromuscular transmission in the parasites .
Comparación Con Compuestos Similares
- 2-Methoxy-3-isobutylpyrazine
- 2-Isobutyl-3-methoxypyrazine
- 3-Methoxy-2-isobutylpyrazine
Comparison: Piperazine, 2-methoxy-3-(2-methylpropyl)- is unique due to its specific substitution pattern on the pyrazine ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the methoxy group enhances its solubility and reactivity in certain chemical reactions .
Propiedades
Número CAS |
74784-14-8 |
|---|---|
Fórmula molecular |
C9H20N2O |
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
2-methoxy-3-(2-methylpropyl)piperazine |
InChI |
InChI=1S/C9H20N2O/c1-7(2)6-8-9(12-3)11-5-4-10-8/h7-11H,4-6H2,1-3H3 |
Clave InChI |
MKLUVRBBDLZBRV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1C(NCCN1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















